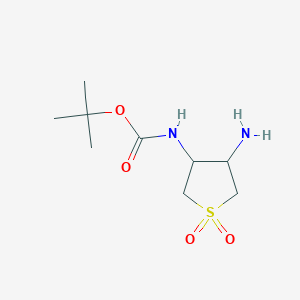![molecular formula C9H17ClN4O B2516338 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2470279-12-8](/img/structure/B2516338.png)
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a piperidine moiety, and a hydrochloride salt, which contribute to its distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Methylation: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the triazole ring or the piperidine moiety, potentially yielding amine or alcohol derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the triazole ring and piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Alkylated, acylated, or sulfonylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and cellular uptake processes.
Medicine
Medically, the compound is explored for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and infectious diseases.
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.
作用機序
The mechanism of action of 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring and piperidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one: The base compound without the hydrochloride salt.
3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one: Lacks the methyl group at the 4-position.
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-thione: Contains a sulfur atom instead of oxygen in the triazole ring.
Uniqueness
The presence of the hydrochloride salt in 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride enhances its solubility and stability, making it more suitable for biological and industrial applications compared to its analogs. The specific configuration of the piperidine moiety also contributes to its unique reactivity and interaction with molecular targets.
特性
IUPAC Name |
4-methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVLGBXUJLOOZ-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=NNC(=O)N2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C2=NNC(=O)N2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)

![3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2516260.png)
![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)
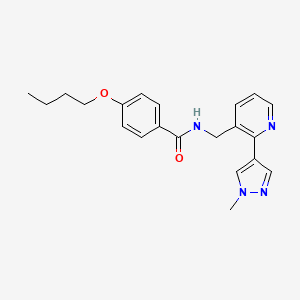

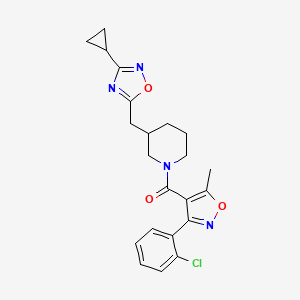

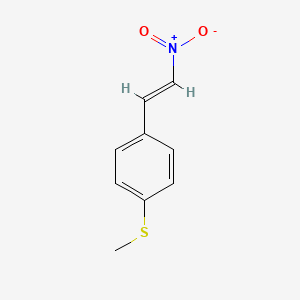
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)
![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)
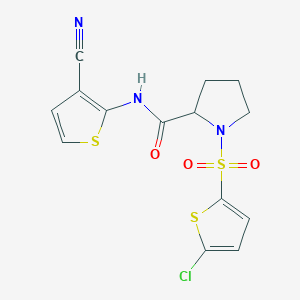
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)
